tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate
Description
tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate is a chiral ester derivative featuring a tert-butyl group, a phenyl-substituted propanoate backbone, and a 1,3-dioxoisoindol-2-yloxy moiety. The (2S) configuration at the chiral center confers stereochemical specificity, critical for interactions in biological systems or asymmetric synthesis. The 1,3-dioxoisoindol-2-yloxy group (a phthalimide derivative) is often employed as a protective group for hydroxyl or amino functionalities, enhancing stability during synthetic processes . This compound is structurally related to intermediates used in positron emission tomography (PET) radiotracer synthesis, such as [18F]FPGLN precursors, where tert-butyl esters improve metabolic stability and solubility .
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate |
InChI |
InChI=1S/C21H21NO5/c1-21(2,3)26-20(25)17(13-14-9-5-4-6-10-14)27-22-18(23)15-11-7-8-12-16(15)19(22)24/h4-12,17H,13H2,1-3H3/t17-/m0/s1 |
InChI Key |
SPIKPMRNIFSZOL-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Biological Activity
Tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl ester and a dioxoisoindole moiety, suggest that it may interact effectively with various biological targets, making it a subject of interest for pharmacological studies.
The molecular formula of this compound is C21H21NO5, with a molecular weight of approximately 367.4 g/mol. The compound can undergo hydrolysis to yield the corresponding acid and alcohol under acidic or basic conditions, and it may participate in nucleophilic substitution reactions due to the reactivity of the tert-butyl group.
Biological Activity Overview
Research has indicated that compounds with structural similarities to this compound exhibit various biological activities, including antibacterial and antifungal effects. The presence of the dioxoisoindole structure is particularly noteworthy as it may enhance the compound's interaction with biological systems.
Antibacterial Activity
A study on similar dioxo compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potential effectiveness against common pathogens .
| Compound | MIC against S. aureus | MIC against S. epidermidis |
|---|---|---|
| Compound A | 625 µg/mL | 500 µg/mL |
| Compound B | 1250 µg/mL | 750 µg/mL |
| tert-butyl derivative | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, compounds related to this compound have shown antifungal activity against Candida albicans. The research indicates that many derivatives exhibit significant antifungal properties, which could be attributed to their structural characteristics that enhance membrane permeability or inhibit fungal cell wall synthesis .
While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its biological activity may stem from its ability to interact with cellular enzymes or receptors involved in metabolic pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed in future studies to quantify these interactions and provide insights into the pharmacological potential of this compound.
Case Studies
Recent investigations into structurally similar compounds have highlighted their potential therapeutic applications:
- Study on Dioxolane Derivatives : This study found that certain dioxolane derivatives displayed promising antibacterial activities against multiple strains of bacteria, suggesting that modifications in structure can significantly influence biological efficacy .
- Comparative Analysis of Enantiomers : Research comparing enantiomeric forms of similar compounds has shown that specific configurations can lead to enhanced biological activities, emphasizing the importance of stereochemistry in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Functional Analysis
Steric and Electronic Effects: The tert-butyl ester in the target compound provides superior steric protection against enzymatic hydrolysis compared to ethyl esters (e.g., ), enhancing metabolic stability in vivo . The 1,3-dioxoisoindol-2-yloxy group introduces aromaticity and planar geometry, enabling π-π stacking interactions absent in analogs with amino or hydroxy groups (e.g., ). This moiety also acts as a leaving group in nucleophilic substitution reactions .
Hydroxyl groups () enhance solubility but may necessitate protection during synthesis to prevent unwanted side reactions .
Chirality and Configuration :
- The (2S) configuration is conserved across analogs (–8), critical for maintaining enantioselective activity in drug candidates or imaging agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
